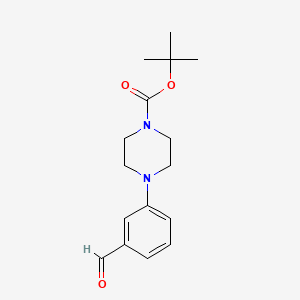

1-Boc-4-(3-Formylphenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Boc-4-(3-Formylphenyl)piperazine” is an organic compound with the molecular formula C16H22N2O3 and a molecular weight of 290.37 . It is used as an important organic intermediate in the fields of agrochemicals, pharmaceuticals, and dyestuffs .

Synthesis Analysis

The synthesis of “1-Boc-4-(3-Formylphenyl)piperazine” involves several synthetic routes. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

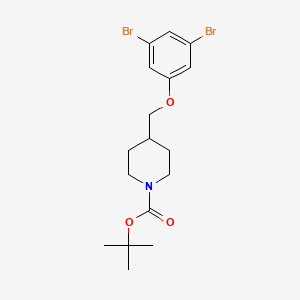

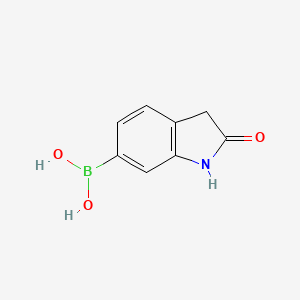

Molecular Structure Analysis

The IUPAC name of “1-Boc-4-(3-Formylphenyl)piperazine” is tert-butyl 4-(3-formylphenyl)-1-piperazinecarboxylate . The InChI code is 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3 .

Physical And Chemical Properties Analysis

“1-Boc-4-(3-Formylphenyl)piperazine” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Applications De Recherche Scientifique

Synthesis and Chemical Libraries

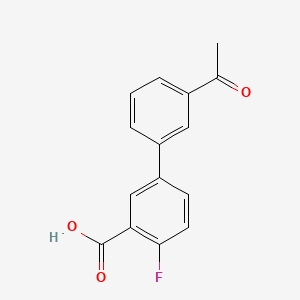

1-Boc-4-(3-Formylphenyl)piperazine serves as a key intermediate in the synthesis of diverse chemical libraries. Its application in microwave-mediated Suzuki–Miyaura cross-couplings facilitates the creation of Boc-protected (piperazin-1-ylmethyl)biaryls, which are pivotal for generating biaryl libraries with diverse functionalities. This synthesis method allows for the manipulation of functionality at two distinct points, enhancing the scope of potential chemical entities for pharmaceutical development (Spencer et al., 2011).

Pharmaceutical Intermediates

The compound is instrumental in improving the synthesis of pharmaceutical intermediates, such as the key intermediates for triazole antifungal agents. An improved synthesis process has been developed, offering advantages like facile reaction conditions and higher overall yield, demonstrating its importance in the pharmaceutical manufacturing sector (Miao Zhen-yuan, 2006).

Formamide Derivatives

1-Boc-4-(3-Formylphenyl)piperazine is also used in the synthesis of piperazinyl formamide derivatives. A "one-pot" procedure from aryl amines, triphosgene, and N-boc-piperazine demonstrates the versatility of this chemical in synthesizing compounds with potential biological activity, highlighting the significance of efficient synthesis methods in drug discovery and development (F. Fang, 2010).

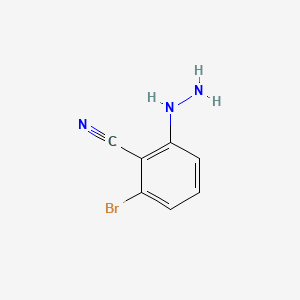

X-Ray Diffraction and Biological Evaluation

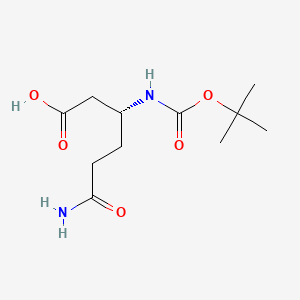

The synthesis of derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, involves 1-Boc-4-(3-Formylphenyl)piperazine. These compounds have been characterized by various spectroscopic studies and single crystal X-ray diffraction analysis, demonstrating their potential for further biological evaluation and application in material science (Kulkarni et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that the compound can potentially affect the respiratory system .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in the function of the respiratory system .

Result of Action

It is suggested that the compound may have an impact on the respiratory system .

Propriétés

IUPAC Name |

tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZWDNBEXXXPQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(3-Formylphenyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)